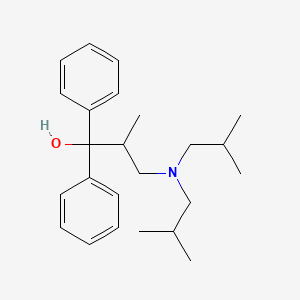
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide is a chemical compound that features a chlorophenyl group attached to an acrylamide moiety, with a triazole ring as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acrylamide backbone.
Attachment of the Triazole Ring: The triazole ring can be attached through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)propionamide: Similar structure but with a propionamide backbone.
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)butyramide: Similar structure but with a butyramide backbone.
Uniqueness
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide is unique due to its acrylamide backbone, which provides distinct chemical properties and reactivity compared to its analogs
特性
分子式 |
C11H9ClN4O |
|---|---|
分子量 |
248.67 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9ClN4O/c12-9-4-2-1-3-8(9)5-6-10(17)15-11-13-7-14-16-11/h1-7H,(H2,13,14,15,16,17)/b6-5+ |
InChIキー |
AHIYYRSSKSVQKB-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=NN2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




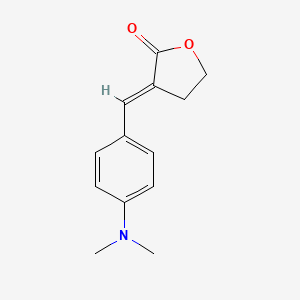

![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)
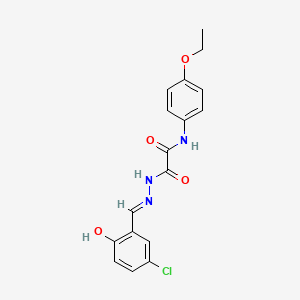
![4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
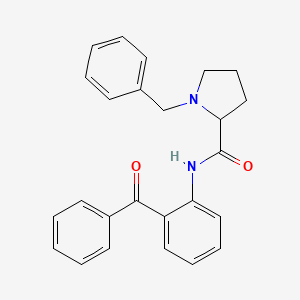
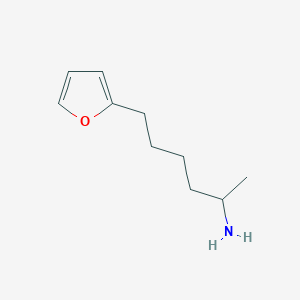
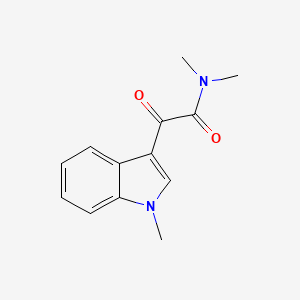
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)
